molecular formula C10H16ClNO B3085637 N-(2-Methoxybenzyl)ethanamine hydrochloride CAS No. 1158220-65-5

N-(2-Methoxybenzyl)ethanamine hydrochloride

Cat. No. B3085637
CAS RN: 1158220-65-5
M. Wt: 201.69 g/mol
InChI Key: PMFDBTJTBDKJMD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)ethanamine hydrochloride, with the CAS Number 1158220-65-5, is a chemical compound with a molecular weight of 201.7 . It is a solid substance at room temperature .


Molecular Structure Analysis

The Inchi Code for N-(2-Methoxybenzyl)ethanamine hydrochloride is 1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10 (9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-(2-Methoxybenzyl)ethanamine hydrochloride is a solid substance at room temperature . More detailed physical and chemical properties like solubility, density, etc., are not available in the current resources.

Scientific Research Applications

Pharmacology and Drug Development

N-(2-Methoxybenzyl)ethanamine hydrochloride is a synthetic phenethylamine derivative. Researchers have investigated its pharmacological effects, including its interaction with serotonin 5-HT2A receptors. These interactions can impact cognitive and behavioral processes. Additionally, certain isomers of this compound may not exhibit psychoactive effects, making them interesting candidates for further study. Although not currently controlled by legislation, they could potentially be explored as pharmaceutical agents .

Analytical Chemistry and Mass Spectrometry

Scientists have employed chromatography-mass spectrometry methods to differentiate among positional isomers of N-(2-methoxybenzyl)ethanamine. Gas chromatography in the isothermal mode has proven efficient for separating these isomers. Mass spectra of trifluoroacetyl or pentafluoropropanoyl derivatives provide valuable information for identification. Liquid chromatography-tandem mass spectrometry can distinguish these isomers without derivatization .

Forensic Analysis and Toxicology

Given its presence in the global drug market, N-(2-methoxybenzyl)ethanamine hydrochloride is relevant in forensic contexts. Researchers analyze its occurrence in illicit substances and explore its potential adverse effects. Understanding its metabolism, distribution, and excretion can aid in toxicological assessments .

Medicinal Chemistry and Structure-Activity Relationships

Researchers investigate the structure-activity relationships of N-(2-methoxybenzyl)ethanamine derivatives. By modifying the phenethylamine scaffold, they aim to optimize pharmacological properties. Insights gained from these studies contribute to drug design and development .

Neuroscience and Receptor Agonism

The compound’s agonistic activity at serotonin receptors suggests relevance in neuroscience research. Investigating its effects on neuronal signaling pathways and receptor selectivity can deepen our understanding of neurotransmission and potential therapeutic applications .

Psychoactive Substances and Harm Reduction

Given its association with untoward effects, harm reduction efforts involve monitoring N-(2-methoxybenzyl)ethanamine derivatives. Educating users about risks and promoting safe practices can mitigate potential harm .

Safety and Hazards

The safety data sheet (MSDS) for N-(2-Methoxybenzyl)ethanamine hydrochloride can provide detailed information about its hazards, handling precautions, and first aid measures . It’s important to handle all chemicals with appropriate safety measures to prevent any harm.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10(9)12-2;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFDBTJTBDKJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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